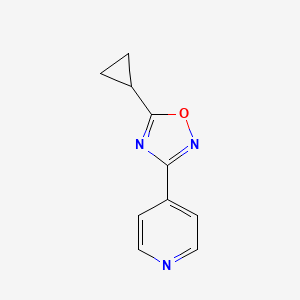
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the family of imidazoles, which are widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for detecting metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole in lab experiments is its versatility. This compound can be easily synthesized in the laboratory, and its biological activities can be tested against a wide range of targets. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole. These include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases such as cancer, fungal and bacterial infections.
2. Studying the mechanism of action of this compound in more detail to identify its specific targets in cells.
3. Developing new synthetic methods for the preparation of this compound to improve yields and reduce costs.
4. Exploring the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.
5. Investigating the potential of this compound in material science applications such as the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is a compound with significant potential in various scientific research fields. Its versatile nature and biological activities make it an attractive target for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole involves the reaction of 4-(difluoromethoxy)benzaldehyde with 2-amino-4-methoxyphenol in the presence of allyl mercaptan and acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yields after purification.
Aplicaciones Científicas De Investigación
The potential applications of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole in scientific research are vast. This compound has been extensively studied for its biological activities such as anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S/c1-3-12-27-20-23-13-18(14-4-8-16(25-2)9-5-14)24(20)15-6-10-17(11-7-15)26-19(21)22/h3-11,13,19H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCFPESSGPMRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

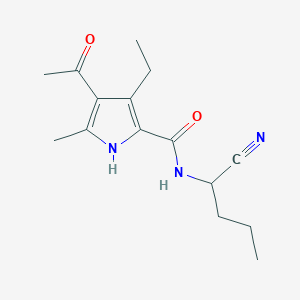

![3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2623898.png)
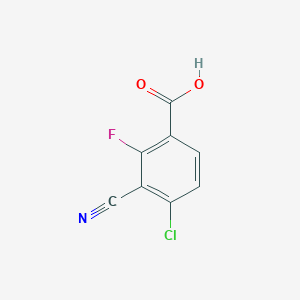
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623900.png)
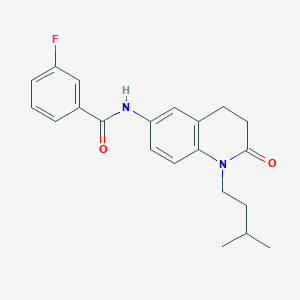
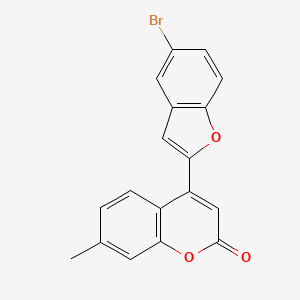
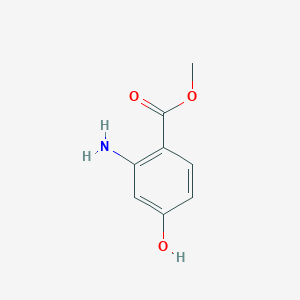
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2623906.png)

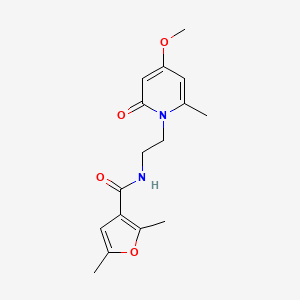

![Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2623913.png)
